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Compound of Interest

Compound Name:
2,2-difluoro-1,3-benzodioxole-4-

carbaldehyde

Cat. No.: B053431 Get Quote

An In-Depth Technical Guide to the Chemical Reactivity of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde

Introduction: A Molecule of Strategic Importance
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a fluorinated aromatic aldehyde that serves

as a critical building block in medicinal chemistry and materials science. Its unique electronic

properties, conferred by the difluoromethylenedioxy group, make it a valuable synthon for

introducing fluorine into complex molecular architectures. This guide provides an in-depth

exploration of its chemical reactivity, focusing on the interplay between its core functional

groups: the aldehyde, the electron-deficient aromatic ring, and the difluorinated dioxole bridge.

Understanding these principles is paramount for researchers aiming to leverage this compound

in novel synthetic campaigns.

The difluoromethylenedioxy moiety is a key bioisostere for catechol and resorcinol groups,

often enhancing metabolic stability and modulating physicochemical properties such as

lipophilicity and pKa. The aldehyde at the 4-position provides a versatile handle for a wide array

of chemical transformations, making this molecule a strategic starting point for the synthesis of

targeted therapeutics and advanced organic materials.

Physicochemical Properties
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A summary of the key physical and chemical properties of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde is essential for its effective use in a laboratory setting.

Property Value Reference

CAS Number 119895-68-0

Molecular Formula C₈H₄F₂O₃

Molecular Weight 186.11 g/mol

Appearance Liquid or Solid

Density ~1.423 g/mL at 25 °C

Refractive Index n20/D ~1.497

Flash Point 91.1 °C (196.0 °F)

Storage Temperature -20°C

Core Reactivity Analysis
The chemical behavior of this molecule is dominated by the electrophilic nature of the

aldehyde's carbonyl carbon. The electron-withdrawing effects of the adjacent aromatic ring,

further intensified by the difluorodioxole group, render this carbonyl highly susceptible to

nucleophilic attack.

Key Reactivity Zones

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Aldehyde Group
(Primary Site)

 Highly Electrophilic Carbonyl
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Aromatic Ring
(Secondary Site)

 Deactivated by EWGs
 Favors meta-directing reactions (if forced)

Difluorodioxole Bridge
(Modulating Group)

 Strong Electron-Withdrawing Effect
 Enhances Aldehyde Reactivity
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Caption: Key reactivity sites of the title compound.

Section 1: Reactions of the Aldehyde Functional
Group
The formyl group (-CHO) is the primary center of reactivity, undergoing a variety of

transformations that are fundamental to synthetic organic chemistry.

Nucleophilic Addition
Nucleophilic addition is the cornerstone reaction of aldehydes.[1] The partial positive charge on

the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.[1][2]

This reaction transforms the carbon's hybridization from sp² (trigonal planar) to sp³

(tetrahedral).[1]

Caption: Generalized mechanism for nucleophilic addition.

Field Insight: The strong electron-withdrawing nature of the difluorobenzodioxole ring

significantly enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde.

This often allows reactions to proceed under milder conditions or with less reactive

nucleophiles. However, it can also increase the propensity for side reactions if the nucleophile

is also a strong base.

Exemplary Protocol: Grignard Reaction to form a Secondary Alcohol

This protocol details the addition of a methyl group using methylmagnesium bromide.

Objective: To synthesize 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol.

Methodology:

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive

pressure of dry nitrogen throughout the reaction.
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Reagent Preparation: In the flask, dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
(1.0 eq) in anhydrous diethyl ether (15 mL per mmol of aldehyde). Cool the solution to 0 °C

in an ice bath.

Grignard Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)

dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does

not exceed 10 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting aldehyde is consumed.

Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow,

dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3 x 20 mL). Combine the organic layers.

Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product

can be purified by flash column chromatography on silica gel.

Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,2-difluoro-1,3-

benzodioxole-4-carboxylic acid (CAS 126120-85-2), a valuable intermediate in its own right.[3]

Causality in Reagent Selection: While strong oxidants like potassium permanganate can be

used, they risk cleaving the dioxole ring or reacting with the aromatic system. Milder, more

selective reagents are preferred. The Pinnick oxidation, using sodium chlorite (NaClO₂)

buffered with a phosphate salt, is an excellent choice as it is highly selective for aldehydes.

Experimental Protocol: Pinnick Oxidation

Objective: To synthesize 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

Methodology:
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Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol

and water (4:1 v/v).

Reagents: Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger. In a separate flask,

prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄)

(1.5 eq) in water.

Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room

temperature.

Monitoring & Workup: Stir the reaction for 4-6 hours, monitoring by TLC. Upon completion,

adjust the pH to ~3-4 with 1 M HCl.

Isolation: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic

layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude carboxylic

acid, which can be recrystallized for purification.

Reduction to Primary Alcohol
Reduction of the aldehyde yields the corresponding primary alcohol, (2,2-difluoro-1,3-

benzodioxol-4-yl)methanol.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this

transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and safe

to use in protic solvents like methanol or ethanol. Stronger reducing agents like lithium

aluminum hydride (LiAlH₄) would also be effective but are less convenient due to their violent

reaction with protic solvents, requiring anhydrous conditions.
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Caption: Experimental workflow for the reduction of the aldehyde.
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Section 2: Influence of the Aromatic System and
Dioxole Ring
The 2,2-difluoro-1,3-benzodioxole moiety is a powerful electron-withdrawing group. This

deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration,

halogenation). Such reactions, if required, would necessitate harsh conditions and may lead to

a mixture of products or decomposition. The primary influence of this group is electronic,

modulating the reactivity of substituents attached to the benzene ring, as seen with the

enhanced electrophilicity of the 4-carbaldehyde group.

The stability of the difluorodioxole ring is generally high under neutral and acidic conditions.

However, it can be susceptible to cleavage under strongly basic conditions, especially at

elevated temperatures, which could lead to the formation of catechol derivatives. This is a

critical consideration when planning multi-step syntheses.

Conclusion and Outlook
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a highly functionalized building block whose

reactivity is primarily centered on its electrophilic aldehyde group. Standard transformations

such as nucleophilic additions, oxidations, and reductions proceed efficiently, often enhanced

by the electron-withdrawing nature of the fluorinated ring system. For drug development

professionals and synthetic chemists, a thorough understanding of this reactivity profile allows

for the rational design of synthetic routes to complex, fluorinated molecules with desirable

pharmacological and material properties. The protocols and insights provided herein serve as a

validated foundation for the practical application of this versatile chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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